molecular formula C10H13FN2 B1466745 1-[(2-Fluorophenyl)methyl]azetidin-3-amine CAS No. 1478689-72-3

1-[(2-Fluorophenyl)methyl]azetidin-3-amine

Cat. No.: B1466745
CAS No.: 1478689-72-3
M. Wt: 180.22 g/mol
InChI Key: ZUXWCISJQIBZMZ-UHFFFAOYSA-N
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Description

1-[(2-Fluorophenyl)methyl]azetidin-3-amine is a functionalized azetidine derivative of significant interest in medicinal chemistry and drug discovery. The azetidine ring is a privileged scaffold in pharmaceutical development, valued as a saturated heterocycle that can influence the conformational, physicochemical, and metabolic properties of a molecule . This compound, featuring a primary amine on the azetidine ring, serves as a versatile building block (synthon) for the synthesis of more complex molecules. The amine group provides a handle for further chemical diversification through reactions such as amide bond formation, reductive amination, or sulfonylation, enabling its incorporation into larger molecular architectures . The 2-fluorobenzyl substituent is a common pharmacophore in drug design, where the fluorine atom can modulate electronic characteristics, lipophilicity, and metabolic stability. Azetidine-containing structures are frequently explored in the development of therapeutics for a range of conditions. Research has identified azetidine derivatives as components in investigational compounds for oncology and as key structural elements in novel psychoactive pharmaceuticals . Furthermore, the azetidine core is a constituent of various enzyme inhibitors and receptor modulators, underscoring its utility in probing biological systems . As such, this compound represents a valuable intermediate for researchers constructing DNA-encoded libraries, investigating structure-activity relationships (SAR), and developing new active compounds across multiple disease areas .

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]azetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2/c11-10-4-2-1-3-8(10)5-13-6-9(12)7-13/h1-4,9H,5-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXWCISJQIBZMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=CC=C2F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(2-Fluorophenyl)methyl]azetidin-3-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including synthesis, mechanisms of action, and therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

The molecular formula for this compound is C11H12FN. The compound features an azetidine ring substituted with a fluorophenyl group, which may influence its biological properties.

Synthesis Methods:
The synthesis typically involves the reaction of a suitable precursor with fluorobenzyl derivatives under specific conditions to yield the desired azetidine structure. Various synthetic routes have been explored to optimize yield and purity.

This compound has been investigated for several biological activities:

  • Antimicrobial Activity: Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Anti-inflammatory Effects: The compound has been evaluated for its ability to inhibit pro-inflammatory mediators. In vitro studies indicate that it may reduce the production of cytokines and other inflammatory markers.

Case Studies

  • Antimicrobial Efficacy:
    A study conducted by Noolvi et al. (2014) reported that derivatives of azetidine compounds, including this compound, demonstrated Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics like ampicillin. The results indicated a promising avenue for developing new antimicrobial agents based on this scaffold.
  • Anti-inflammatory Properties:
    In a comparative study assessing various azetidine derivatives, compound this compound was found to exhibit anti-inflammatory activity similar to indomethacin, with an effective dose (ED50) calculated at approximately 10 μM, indicating its potential as an anti-inflammatory drug candidate.

Data Tables

Activity Tested Strains/Conditions Results
AntimicrobialS. aureus, E. coliMIC = 8 μg/ml (vs ampicillin)
Anti-inflammatoryCOX enzyme inhibitionED50 = 10 μM (vs indomethacin)

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, preliminary data suggest favorable absorption and distribution characteristics. Computational modeling indicates potential blood-brain barrier permeability, which could be beneficial for central nervous system applications.

Comparison with Similar Compounds

Table 1: Structural Comparison of Azetidine and Related Amine Derivatives

Compound Name Molecular Formula Substituent Ring Type Molecular Weight (g/mol) Key Features/Activity
This compound C₁₀H₁₁FN₂ 2-Fluorophenylmethyl Azetidine 178.21 (calculated) Ortho-fluorine enhances steric hindrance and lipophilicity
1-(4-(Trifluoromethyl)phenyl)azetidin-3-amine C₁₀H₁₁F₃N₂ 4-Trifluoromethylphenyl Azetidine 232.20 (calculated) Strong electron-withdrawing CF₃ group may reduce basicity
1-Benzyhydryl-3-methylazetidin-3-amine C₁₇H₂₀N₂ Benzhydryl, methyl Azetidine 252.36 (calculated) Bulky benzhydryl group increases hydrophobicity
1-(3-(2-Fluorophenyl)quinoxalin-2-yl)pyrrolidin-3-amine C₁₈H₁₆FN₃ 2-Fluorophenylquinoxaline Pyrrolidine 305.34 (calculated) Exhibits antibacterial activity against Gram-positive bacteria
1-[(2-Fluorophenyl)methyl]cyclopropan-1-amine hydrochloride C₁₀H₁₂FN·HCl 2-Fluorophenylmethyl Cyclopropane 165.21 (base) + HCl Smaller ring increases ring strain, potentially enhancing reactivity

Key Research Findings

Ring Size and Bioactivity: The azetidine ring (4-membered) in the target compound offers a balance between ring strain and conformational rigidity compared to pyrrolidine (5-membered, higher flexibility) and cyclopropane (3-membered, high strain) . This may influence receptor binding in pharmacological contexts. Pyrrolidine derivatives, such as 1-(3-(2-fluorophenyl)quinoxalin-2-yl)pyrrolidin-3-amine, demonstrated antibacterial activity against Staphylococcus aureus, suggesting that the 2-fluorophenyl group synergizes with the quinoxaline moiety for target inhibition .

In contrast, para-substituted analogs (e.g., 1-(4-trifluoromethylphenyl)azetidin-3-amine) prioritize electronic effects over steric ones . Electron-Withdrawing Groups: The trifluoromethyl group in 1-(4-(trifluoromethyl)phenyl)azetidin-3-amine reduces the amine’s basicity, which could alter protonation states under physiological conditions .

These methods may apply to azetidine analogs with modifications for ring stability .

Potential Contradictions and Limitations

  • Biological Relevance : –13 describe fluorophenyl-containing fentanyl analogs (e.g., 2’-fluoro ortho-fluorofentanyl), which are opioids. While structural similarities exist (fluorophenyl groups), the target compound’s pharmacological profile remains unconfirmed, necessitating caution in extrapolating activity .
  • Data Gaps : Experimental data on the target compound’s solubility, stability, and toxicity are absent in the provided evidence, limiting direct comparisons.

Preparation Methods

General Synthetic Strategy

The synthesis of 1-[(2-Fluorophenyl)methyl]azetidin-3-amine typically involves:

  • Construction or availability of an azetidine core, particularly azetidin-3-amine or its protected derivatives.
  • Introduction of the 2-fluorobenzyl substituent at the nitrogen atom of the azetidine ring.
  • Functional group transformations to achieve the desired substitution pattern and purity.

Preparation of Azetidin-3-amine Core

2.1 Improved Azetidine Synthesis via Nucleophilic Substitution

A key method involves the nucleophilic substitution of azetidine intermediates such as azetidin-3-yl methanesulfonate with amines to yield azetidine-3-amines. For example, reacting 1-benzhydrylazetidin-3-yl methanesulfonate with amines in acetonitrile at elevated temperatures (80 °C) produces azetidine-3-amine derivatives in good yields (up to 72%) after chromatographic purification. The use of 2 equivalents of amine without base improves yields significantly compared to conditions with Hunig’s base.

2.2 Hydride Reduction and Fluorination

Another approach involves multi-step synthesis starting from tert-butyl 3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate or its tosylate analogues. These intermediates undergo fluorination using reagents such as tetra-butylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine to afford tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate. Subsequent acidic deprotection (using acids like para-toluenesulfonic acid, trifluoroacetic acid, or acetic acid) yields the fluoromethyl azetidine intermediate.

Introduction of the 2-Fluorobenzyl Group

The N-substitution of azetidin-3-amine with a 2-fluorobenzyl moiety can be achieved via nucleophilic substitution or reductive amination:

  • Nucleophilic substitution: The azetidin-3-amine acts as a nucleophile displacing a suitable leaving group on a 2-fluorobenzyl halide or derivative.
  • Reductive amination: Reaction of azetidin-3-amine with 2-fluorobenzaldehyde followed by reduction with hydride reagents such as sodium triacetoxyborohydride or lithium aluminum hydride (LAH) can form the N-(2-fluorobenzyl)azetidin-3-amine.

These reductive amination methods are favored for their mild conditions and high selectivity.

Alternative Synthetic Routes and Optimization

4.1 Horner–Wadsworth–Emmons (HWE) Reaction and aza-Michael Addition

Advanced synthetic methods employ the HWE reaction to prepare functionalized azetidine derivatives. For instance, (N-Boc)azetidin-3-one can be converted to (N-Boc-azetidin-3-ylidene)acetate via DBU-catalyzed HWE reaction, followed by aza-Michael addition with amines to yield substituted azetidines. This method allows for structural diversification but may require further steps to introduce the fluorobenzyl group.

4.2 Pd-Catalyzed C(sp3)–H Arylation

A more recent and sophisticated method involves palladium-catalyzed directed C(sp3)–H arylation of azetidines. Using an N-trifluoroacetamide protecting group and specific additives, aryl iodides (including fluorinated aryls) can be coupled to azetidine rings efficiently. This method provides a direct route to aryl-substituted azetidines, potentially including 2-fluorophenyl derivatives, with good yields and regioselectivity.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Yield Range Notes
Nucleophilic substitution on azetidin-3-yl methanesulfonate Amine (2 equiv), MeCN, 80 °C, no base Up to 72% Simple, single-step substitution; scalable; requires purification by chromatography
Fluorination of azetidine carboxylate intermediates TBAF or HF/trimethylamine; acidic deprotection with TsOH/TFA Moderate to high Multi-step; allows introduction of fluoromethyl group; requires careful purification
Reductive amination with 2-fluorobenzaldehyde Sodium triacetoxyborohydride, LAH, or similar hydride reagents High Mild conditions; selective N-alkylation; widely used in medicinal chemistry
HWE reaction and aza-Michael addition DBU catalysis; Boc-protected azetidin-3-one; amines Moderate Enables functionalized azetidine derivatives; requires further modification for fluorobenzyl group
Pd-catalyzed C(sp3)–H arylation Pd(OAc)2, aryl iodide (fluorophenyl), N-TFA protecting group Moderate to high Advanced method; direct arylation; requires optimization; useful for complex derivatives

Research Findings and Practical Considerations

  • The nucleophilic substitution approach is straightforward and provides good yields but may require excess amine and chromatographic purification.
  • Fluorination steps must be carefully controlled to minimize side reactions, such as chloromethyl impurities, which can be reduced by aqueous extraction and purification.
  • Reductive amination is a powerful method for introducing the 2-fluorobenzyl group, with flexibility in hydride reducing agents allowing optimization based on substrate sensitivity.
  • Pd-catalyzed C(sp3)–H arylation offers a modern, atom-economical approach but may involve complex reaction conditions and protecting group strategies.
  • The choice of synthetic route depends on factors such as scale, desired purity, available starting materials, and downstream applications.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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